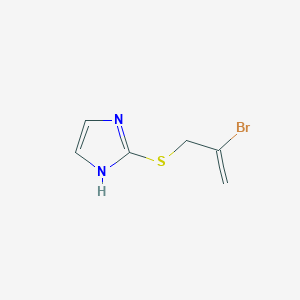
3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole, also known as THIO or THIO-BX, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in biomedical research. THIO-BX is a heterocyclic molecule that contains a benzoxazole ring and an imidazole group, which gives it unique properties that make it a promising candidate for various scientific studies.
Wirkmechanismus
The exact mechanism of action of 3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-BX is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. 3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-BX has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially lead to increased levels of acetylcholine in the brain, which could have beneficial effects on various neurological disorders.
Biochemical and Physiological Effects:
3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-BX has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which could help to protect cells from oxidative damage. Additionally, 3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-BX has been shown to have anti-inflammatory effects, which could help to reduce inflammation in various tissues and organs. 3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-BX has also been shown to have antimicrobial, antifungal, and antiviral properties, which could make it useful for the treatment of various infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-BX is its versatility. It can be used in a variety of different experimental settings, including cell culture studies and animal models. Additionally, 3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-BX is relatively easy to synthesize in a laboratory setting, which makes it a readily available tool for researchers. However, one limitation of 3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-BX is its potential toxicity. Studies have shown that high doses of 3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-BX can be toxic to cells, which could limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-BX. One area of interest is the development of new drugs based on the structure of 3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-BX. Researchers are currently investigating the potential of 3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-BX derivatives for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, researchers are exploring the potential of 3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-BX as a tool for studying various cellular processes, including oxidative stress and inflammation. Finally, there is ongoing research into the potential toxicity of 3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-BX and its derivatives, which could help to inform future experimental designs.
Synthesemethoden
The synthesis of 3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-BX involves a multi-step process that is typically carried out in a laboratory setting. The first step involves the reaction of 2-mercaptoimidazole with 2-chloroacetaldehyde to form 2-(1H-imidazol-2-ylsulfanyl)acetaldehyde. This intermediate is then reacted with 2-amino-4,5,6,7-tetrahydro-1-benzoxazole in the presence of a base to yield 3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-BX.
Wissenschaftliche Forschungsanwendungen
3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-BX has been extensively studied for its potential applications in biomedical research. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, 3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-BX has been shown to have antioxidant and anti-inflammatory properties, which could make it a useful tool for studying various diseases and conditions.
Eigenschaften
IUPAC Name |
3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-4-10-8(3-1)9(14-15-10)7-16-11-12-5-6-13-11/h5-6H,1-4,7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMKPPACHOTATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)CSC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-2-ylsulfanylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-3-[(4-methylpyrazol-1-yl)methyl]benzenesulfonamide](/img/structure/B7591794.png)
![1-[(2,3-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591795.png)
![2-[(3,4-Dichlorophenyl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591803.png)

![3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7591817.png)
![4,5-Dimethyl-3-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591822.png)
![4,5-Dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591826.png)
![1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591846.png)


![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)


![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)